N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide

Description

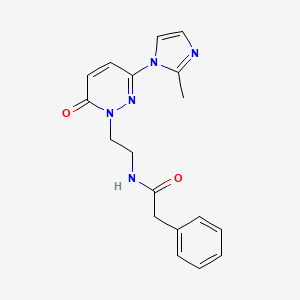

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide is a heterocyclic compound featuring a pyridazinone core substituted with a 2-methylimidazole moiety. The molecule is further functionalized with an ethyl linker connecting the pyridazinone ring to a phenylacetamide group. The imidazole ring introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-14-19-9-11-22(14)16-7-8-18(25)23(21-16)12-10-20-17(24)13-15-5-3-2-4-6-15/h2-9,11H,10,12-13H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBWVQFKWJLNHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide involves a multi-step process starting from readily available starting materials. The general synthetic route includes the following steps:

Formation of 2-methyl-1H-imidazole.

Synthesis of 2-phenylacetamide.

Construction of the pyridazinone moiety.

Coupling of the pyridazinone and imidazole fragments via an ethyl linker.

Reaction conditions typically include controlled temperatures, specific pH levels, and the use of solvents like dichloromethane or ethanol. Catalysts such as palladium or copper might also be employed to facilitate certain reaction steps.

Industrial Production Methods

Industrial production of this compound typically follows optimized synthetic routes to maximize yield and efficiency. Batch or continuous flow reactors may be used to produce the compound on a large scale. Purification steps, including recrystallization and chromatography, ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide can undergo various types of chemical reactions:

Oxidation: : Introduction of oxygen or removal of hydrogen.

Reduction: : Addition of hydrogen or removal of oxygen.

Substitution: : Replacement of a hydrogen atom or functional group.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: : Halides (e.g., bromine, chlorine) under acidic or basic conditions.

Major Products Formed

Oxidation: : Derivatives with increased oxidation states.

Reduction: : More saturated derivatives.

Substitution: : Functionalized derivatives with various substituents.

Scientific Research Applications

Chemistry

The unique structure of this compound makes it a valuable intermediate in the synthesis of other complex molecules. It serves as a precursor for various heterocyclic compounds, which are important in organic chemistry.

Biology

In biological research, this compound is studied for its potential bioactivity. It may interact with certain proteins or enzymes, making it of interest in drug discovery and development.

Medicine

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide shows promise in medicinal chemistry for the development of new therapeutic agents. Its potential effects on biological pathways make it a candidate for further pharmacological studies.

Industry

Industrially, this compound can be used in the manufacture of materials or as a starting material for the synthesis of more complex chemical entities.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level. Its mechanism of action involves binding to specific molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. For instance, the imidazole and pyridazinone moieties may play key roles in these interactions, potentially affecting enzyme activity or receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Key Structural and Functional Insights:

Core Heterocycles: The target compound’s pyridazinone-imidazole core distinguishes it from triazole-naphthalene () and benzothiazole () systems. Pyridazinone’s electron-deficient nature may favor interactions with cationic enzyme pockets, whereas imidazole’s basicity could facilitate metal coordination . In contrast, triazole-containing analogs () exhibit enhanced metabolic stability due to their aromatic character, while benzothiazoles () are often associated with fluorescence properties and kinase inhibition .

This contrasts with sulfonamide derivatives (), which are more polar and may exhibit reduced blood-brain barrier penetration . Trifluoromethyl groups () introduce strong electron-withdrawing effects, enhancing resistance to oxidative metabolism. For example, Compound 13 () showed a 19% yield under microwave synthesis, suggesting challenges in functionalizing electron-deficient scaffolds .

Synthetic Routes: The target compound’s synthesis likely involves coupling a pyridazinone-imidazole intermediate with phenylacetyl chloride, analogous to methods in (benzyl bromide + pyridazinone sulfonamide) . Triazole derivatives () were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieving yields >80% after recrystallization .

Spectroscopic Data: The target’s IR spectrum would show peaks for the imidazole –NH (~3260 cm⁻¹), pyridazinone C=O (~1670 cm⁻¹), and aromatic C=C (~1600 cm⁻¹), consistent with analogs in and . ¹H NMR of the ethyl linker would resonate at δ ~3.5–4.0 ppm (cf. δ 5.38 ppm for –NCH₂CO– in ’s 6a), with the phenyl group appearing as a multiplet at δ ~7.2–7.6 ppm .

Detailed Research Findings

Pharmacological Potential:

- Kinase Inhibition: Pyridazinone-imidazole hybrids are reported to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). The target’s imidazole may chelate ATP-binding site magnesium ions, a mechanism observed in related compounds .

- Antimicrobial Activity : Triazole-acetamides () demonstrated MIC values of 4–16 µg/mL against Staphylococcus aureus, suggesting the target’s phenylacetamide could exhibit similar efficacy .

Challenges in Optimization:

- Stereoelectronic Effects: The pyridazinone ring’s electron deficiency (cf. pyrimidinone in ) may limit nucleophilic substitution reactions, necessitating protective-group strategies during synthesis .

- Yield Limitations : Microwave-assisted synthesis () achieved only 19% yield for Compound 13, highlighting difficulties in functionalizing electron-poor heterocycles .

Biological Activity

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide, a complex organic compound, is gaining attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 320.39 g/mol. The compound features several notable functional groups, including:

- Imidazole ring : Contributes to biological activity through interactions with biological targets.

- Pyridazine moiety : Known for its role in various pharmacological activities.

- Phenylacetamide structure : Often associated with analgesic and anti-inflammatory properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O |

| Molecular Weight | 320.39 g/mol |

| Solubility | Moderate in organic solvents |

Antitumor Activity

Research indicates that compounds containing imidazole and pyridazine rings exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated a series of related compounds for their antitumor activities against A549 (lung), HCT116 (colon), HepG2 (liver), PC9 (lung), and A375 (melanoma) cell lines using the MTT assay. Some derivatives demonstrated IC50 values ranging from 4 to 17 μM, indicating potent inhibitory effects compared to standard treatments like 5-FU .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of key enzymes : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a role in cancer progression and cell cycle regulation .

- Interaction with cellular pathways : The imidazole and pyridazine components may interact with various signaling pathways, influencing cell proliferation and apoptosis.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide?

- Methodological Answer : The compound can be synthesized via multi-step protocols. For pyridazinone intermediates, cyclocondensation of hydrazides with diketones is common. The imidazole moiety can be introduced via copper-catalyzed 1,3-dipolar cycloaddition (click chemistry), as described for analogous triazole-acetamide derivatives . Key steps include:

- Step 1 : Preparation of the pyridazinone core via cyclization of substituted hydrazides.

- Step 2 : Functionalization with 2-methylimidazole using Cu(OAc)₂ catalysis in a tert-butanol/water solvent system (3:1 ratio) at room temperature for 6–8 hours .

- Step 3 : Purification via recrystallization (ethanol) or column chromatography (hexane:ethyl acetate, 8:2) to isolate the final product.

Q. How can structural validation be performed for this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Confirm the presence of key functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for amides, NH stretch at ~3260 cm⁻¹) .

- NMR : Analyze ¹H and ¹³C NMR spectra for regioselectivity and stereochemistry. For example, the pyridazinone proton environments appear as distinct doublets/triplets (δ 7.2–8.4 ppm in DMSO-d₆), while imidazole protons resonate as singlets (δ 8.3–8.4 ppm) .

- HRMS : Validate molecular weight with <2 ppm error (e.g., [M+H]+ calculated: 404.1359, observed: 404.1348) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl or imidazole) influence bioactivity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs:

- Synthesis : Replace the phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Modify the imidazole substituents (e.g., 2-methyl vs. 4-bromo) .

- Assays : Test antimicrobial, antioxidant, or receptor-binding activities. For example, compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or kinase targets) .

- Data Analysis : Use statistical tools (e.g., ANOVA) to correlate substituent effects with activity trends. For instance, nitro groups may enhance antimicrobial activity due to increased electrophilicity .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Investigate methodological variables:

- Experimental Design : Compare assay conditions (e.g., bacterial strain variability, solvent/DMSO concentration in in vitro assays) .

- Compound Purity : Verify purity via HPLC (>95%) to rule out impurities skewing results. For example, residual copper from click chemistry may inhibit bacterial growth .

- Data Normalization : Use positive/negative controls (e.g., ciprofloxacin for antimicrobial studies) to standardize activity metrics .

Q. What computational approaches are suitable for predicting binding modes of this compound?

- Methodological Answer : Combine molecular docking and dynamics simulations:

- Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or bacterial topoisomerases). Focus on hydrogen bonding with pyridazinone carbonyl and hydrophobic interactions with phenyl/imidazole groups .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) for ligand-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.